3-Iodo-6-methylquinoline
Overview
Description
3-Iodo-6-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methylquinoline can be achieved through various methods. One common method involves the iodination of 6-methylquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction typically proceeds as follows:
- Dissolve 6-methylquinoline in a suitable solvent such as acetic acid.
- Add iodine and an oxidizing agent to the solution.
- Heat the reaction mixture to promote the iodination process.
- After completion, the product is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The methyl group at the 6-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinoline ring can undergo reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkyl halides can be used under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Major Products:
Substitution Reactions: Products include 3-amino-6-methylquinoline, 3-thio-6-methylquinoline, and 3-alkyl-6-methylquinoline.
Oxidation Reactions: Products include 6-formylquinoline and 6-carboxyquinoline.
Reduction Reactions: Products include 1,2-dihydroquinoline and 1,2,3,4-tetrahydroquinoline derivatives.
Scientific Research Applications
3-Iodo-6-methylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-6-methylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
Comparison with Similar Compounds
3-Iodoquinoline: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.
6-Methylquinoline: Lacks the iodine atom at the 3-position, which may reduce its potential for substitution reactions.
3-Bromo-6-methylquinoline: Similar structure but with a bromine atom instead of iodine, which may influence its reactivity and applications.
Properties
IUPAC Name |
3-iodo-6-methylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c1-7-2-3-10-8(4-7)5-9(11)6-12-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJZKZUMQKRVNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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